molecular formula C25H26ClFN4O2 B10929939 3-{[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

3-{[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Cat. No.: B10929939
M. Wt: 468.9 g/mol
InChI Key: GXEWVLMZIQMAHO-UHFFFAOYSA-N
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Description

3-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-7,8,9,10-TETRAHYDROAZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE is a complex organic compound that features a quinazolinone core structure. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group, which is linked to the quinazolinone moiety through a carbonyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-7,8,9,10-TETRAHYDROAZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with the 2-chloro-4-fluorobenzyl group using a nucleophilic substitution reaction.

    Coupling with Quinazolinone: The substituted piperazine is then coupled with a quinazolinone derivative through a carbonylation reaction, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-7,8,9,10-TETRAHYDROAZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinazolinone core or the piperazine ring.

    Substitution: The chloro and fluoro groups on the benzyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the benzyl ring.

Scientific Research Applications

3-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-7,8,9,10-TETRAHYDROAZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-7,8,9,10-TETRAHYDROAZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-4-fluorobenzyl)piperazine: This compound shares the piperazine ring and benzyl substitution but lacks the quinazolinone core.

    2-chloro-4-fluorobenzaldehyde: This compound contains the benzyl ring with chloro and fluoro substituents but lacks the piperazine and quinazolinone components.

Uniqueness

3-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-7,8,9,10-TETRAHYDROAZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE is unique due to its combination of a quinazolinone core with a substituted piperazine ring. This structural complexity allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H26ClFN4O2

Molecular Weight

468.9 g/mol

IUPAC Name

3-[4-[(2-chloro-4-fluorophenyl)methyl]piperazine-1-carbonyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

InChI

InChI=1S/C25H26ClFN4O2/c26-21-15-19(27)7-5-18(21)16-29-10-12-30(13-11-29)24(32)17-6-8-20-22(14-17)28-23-4-2-1-3-9-31(23)25(20)33/h5-8,14-15H,1-4,9-13,16H2

InChI Key

GXEWVLMZIQMAHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC5=C(C=C(C=C5)F)Cl)C(=O)N2CC1

Origin of Product

United States

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